Bindarit, chemically known as 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid, is a small, synthetic, indazolic derivative. [, ] While devoid of immunosuppressive effects or impact on arachidonic acid metabolism, Bindarit exhibits anti-inflammatory activity. [] This activity stems from its ability to selectively inhibit the production of a specific subset of inflammatory chemokines, particularly those belonging to the monocyte chemotactic protein (MCP) subfamily. []
Bindarit, scientifically known as 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid, is a synthetic indazolic derivative recognized for its anti-inflammatory properties. It has been extensively studied for its efficacy in treating various inflammatory and autoimmune disorders, including viral and adjuvant arthritis, acute pancreatitis, diabetic nephritis, and autoimmune encephalomyelitis. The compound primarily functions by inhibiting the production of monocyte chemotactic protein-1 (MCP-1), which is crucial for monocyte recruitment and differentiation in inflammatory responses .
Bindarit is classified as a synthetic organic compound and is recognized under the International Nonproprietary Name (INN) system with the identifier 6689. Its CAS Registry Number is 130641-38-2. Bindarit has been documented in various pharmacological databases, highlighting its role as a selective inhibitor of MCP-1 and other related chemokines .
The synthesis of bindarit involves several steps that typically include the formation of the indazole ring followed by the introduction of the methoxy and propanoic acid moieties. The detailed synthetic route often employs standard organic reactions such as:
The specific reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity during synthesis .
Bindarit undergoes several chemical reactions that are pivotal to its function as an anti-inflammatory agent. Notably, it inhibits the expression of MCP-1 by interfering with signaling pathways associated with inflammation. Key reactions include:
In vitro studies have shown that bindarit can inhibit tumor necrosis factor-alpha (TNF-alpha) production induced by various stimuli, further supporting its role in mitigating inflammatory responses.
The mechanism through which bindarit exerts its anti-inflammatory effects primarily involves modulation of the NF-kB pathway, specifically through inhibition of p65 nuclear translocation. Bindarit has been shown to:
These actions collectively reduce monocyte recruitment to inflamed tissues, thereby alleviating chronic inflammation.
Bindarit is a solid at room temperature with good solubility in dimethyl sulfoxide (DMSO) but limited solubility in water. Its melting point has not been extensively documented but is typically assessed during formulation development.
The chemical properties include:
These properties are essential for understanding how bindarit behaves under biological conditions and during pharmaceutical formulation .
Bindarit has several potential applications in scientific research and clinical practice:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3